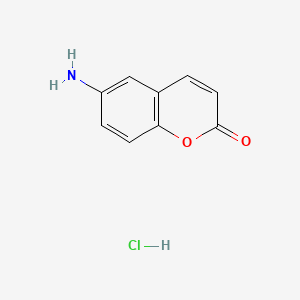

6-Aminocoumarin hydrochloride

Descripción general

Descripción

6-Aminocoumarin hydrochloride is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, in particular, is recognized for its potential in pharmaceutical and chemical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminocoumarin hydrochloride typically involves the reduction of 6-nitrocoumarin using stannous chloride in the presence of tin granules . Another method includes the condensation of primary amines with 4-hydroxycoumarin in refluxing ethoxyethanol, leading to the formation of intermediary Schiff bases, which are then isolated as enamines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Aminocoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Stannous chloride and tin granules are commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

6-Aminocoumarin hydrochloride has been extensively studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- Biofilm Formation Inhibition : Recent studies have synthesized new hybrid coumarin-heterocycles incorporating 6-aminocoumarin. These compounds showed significant activity against biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli. Compounds derived from this synthesis exhibited minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) that were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating infections caused by biofilm-forming bacteria .

- Antimicrobial Efficacy : In a comparative study, certain derivatives of 6-aminocoumarin were found to have potent antimicrobial activities against S. aureus (including MRSA), E. coli, Candida albicans, and Aspergillus niger. For instance, compounds synthesized from 6-aminocoumarin showed inhibition zones ranging from 9 mm to 19 mm against these pathogens .

Photophysical Properties

The photophysical characteristics of this compound have been analyzed to understand its behavior in different solvent environments.

Spectral Studies

- Solvatochromism : The compound exhibits solvatochromic behavior, where its absorption and emission properties change with the polarity of the solvent. Studies indicate that the fluorescence quantum yield of 6-aminocoumarin varies significantly in aprotic versus protic solvents, which can be crucial for applications in fluorescence-based assays .

- Charge Transfer Dynamics : The intramolecular charge transfer (ICT) dynamics of 6-aminocoumarin have been investigated, revealing that the electron density shifts between the nitrogen and oxygen atoms during excitation. This property is essential for designing fluorescent probes in biological systems .

Drug Development Potential

Given its diverse biological activities, this compound is being explored as a lead compound for drug development.

Antibiotic Resistance Research

Research has focused on modifying the structure of aminocoumarins to enhance their efficacy against antibiotic-resistant strains. Several derivatives have been synthesized and tested for their ability to inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication . The structure-activity relationship (SAR) studies indicate that specific modifications can lead to improved potency and reduced resistance .

Summary of Key Findings

The following table summarizes the significant applications and findings related to this compound:

Mecanismo De Acción

The mechanism of action of 6-Aminocoumarin hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to antimicrobial or anti-inflammatory effects .

Comparación Con Compuestos Similares

Novobiocin: An aminocoumarin antibiotic that inhibits DNA gyrase.

Clorobiocin: Another aminocoumarin antibiotic with a similar mechanism of action.

Coumermycin: Known for its antibacterial properties.

Uniqueness: 6-Aminocoumarin hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the coumarin ring. This structural modification enhances its biological activity and makes it a valuable compound for various research applications .

Actividad Biológica

6-Aminocoumarin hydrochloride, a derivative of coumarin, is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₉H₇NO₂·HCl

- Molecular Weight : 197.62 g/mol

- CAS Number : 63989-79-7

- Purity : ≥97% .

This compound exhibits its biological effects through several mechanisms:

- Inhibition of DNA Gyrase : Similar to other aminocoumarins, it inhibits bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have shown that it effectively inhibits biofilm formation in S. aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of this compound, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 15 | 30 |

| Aspergillus niger | 19 | 38 |

These results indicate that this compound possesses potent antimicrobial activity, particularly against Gram-positive bacteria .

Biofilm Inhibition

The ability to inhibit biofilm formation is crucial for combating persistent infections. The following table presents the IC50 values for biofilm inhibition by this compound:

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 60 |

| Escherichia coli | 133.32 |

| MRSA | 19.67 |

The compound exhibited superior biofilm inhibition compared to neomycin, a standard antibiotic .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study synthesized several coumarin derivatives based on 6-aminocoumarin and evaluated their antimicrobial activities against various pathogens. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .

- Photophysical Studies : Research into the photophysical properties of 6-aminocoumarin revealed large Stokes shifts and significant solvatochromic behavior, indicating its potential use in bioimaging applications .

- Gyrase Inhibition Studies : A comprehensive investigation into aminocoumarin antibiotics demonstrated that structural variations in derivatives could lead to enhanced interactions with bacterial gyrase, thus improving their antimicrobial efficacy .

Propiedades

IUPAC Name |

6-aminochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGAIXSSYAHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981714 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-79-7 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.